(2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid
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Overview
Description
(2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenyl ring, a cyano group, and an acetic acid moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Bromination: Introduction of the bromo group to the phenyl ring.
Formation of the Enone: This involves the reaction of a cyano group with an amino group to form the enone structure.
Coupling Reaction: The enone is then coupled with a phenoxyacetic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The bromo group can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of (2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid involves its interaction with specific molecular targets. The cyano group and the enone structure allow it to act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This can lead to inhibition of enzyme activity or modulation of signaling pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- (2-bromo-4-methylphenyl)acetic acid
- (4-bromo-2-chloroanilino)acetic acid
- (4-bromo-2-isopropylanilino)acetic acid
Uniqueness
What sets (2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid apart from similar compounds is its unique combination of functional groups. The presence of both a cyano group and an enone structure provides it with distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C19H15BrN2O4 |
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Molecular Weight |
415.2 g/mol |
IUPAC Name |
2-[2-bromo-4-[(E)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H15BrN2O4/c1-12-3-2-4-15(7-12)22-19(25)14(10-21)8-13-5-6-17(16(20)9-13)26-11-18(23)24/h2-9H,11H2,1H3,(H,22,25)(H,23,24)/b14-8+ |
InChI Key |
QJEOMLSWNIRHAT-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OCC(=O)O)Br)/C#N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)Br)C#N |
Origin of Product |
United States |
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